molecular formula C28H27NO6 B13383185 Fmoc-Asp(OPp)-OH;Fmoc-Asp(O-2-PhiPr)-OH

Fmoc-Asp(OPp)-OH;Fmoc-Asp(O-2-PhiPr)-OH

Cat. No.: B13383185
M. Wt: 473.5 g/mol
InChI Key: MEAHCBOPNIDLFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Asp(2-phenylisopropyl ester)-OH, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-aspartic acid-beta-(2-phenylisopropyl ester), is a derivative of aspartic acid. This compound is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The Fmoc group is a fluorenylmethyloxycarbonyl protecting group that is widely used in solid-phase peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Asp(2-phenylisopropyl ester)-OH typically involves the protection of the amino group of aspartic acid with the Fmoc group. This is followed by the esterification of the carboxyl group with 2-phenylisopropyl alcohol. The reaction conditions often include the use of a base such as diisopropylethylamine (DIPEA) and a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of Fmoc-Asp(2-phenylisopropyl ester)-OH may involve automated peptide synthesizers that can handle large-scale synthesis. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Asp(2-phenylisopropyl ester)-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Piperidine in DMF.

    Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Coupling Reagents: DCC, DIC, or other carbodiimides.

Major Products Formed

Scientific Research Applications

Fmoc-Asp(2-phenylisopropyl ester)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of Fmoc-Asp(2-phenylisopropyl ester)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The 2-phenylisopropyl ester protects the carboxyl group, allowing for selective deprotection and coupling reactions. The compound’s ability to form stable peptide bonds and its compatibility with various coupling reagents make it a valuable tool in peptide synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-Asp(2-phenylisopropyl ester)-OH is unique due to its 2-phenylisopropyl ester protecting group, which provides steric hindrance and stability during peptide synthesis. This makes it less prone to side reactions such as aspartimide formation, which can occur with other protecting groups .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(2-phenylpropan-2-yloxy)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO6/c1-28(2,18-10-4-3-5-11-18)35-25(30)16-24(26(31)32)29-27(33)34-17-23-21-14-8-6-12-19(21)20-13-7-9-15-22(20)23/h3-15,23-24H,16-17H2,1-2H3,(H,29,33)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEAHCBOPNIDLFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)OC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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